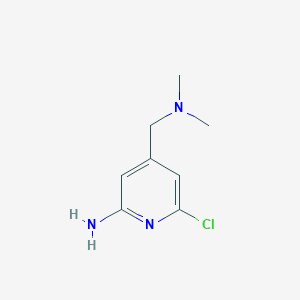

![molecular formula C11H17Cl2N3O B1459718 3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride CAS No. 1820705-85-8](/img/structure/B1459718.png)

3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride

Übersicht

Beschreibung

“3-(Pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride” is a chemical compound with the molecular formula C11H17Cl2N3O . It’s available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H16N2O.2ClH/c1-2-10-8-12(7-9(1)14-10)15-11-3-5-13-6-4-11;;/h3-6,9-10,12,14H,1-2,7-8H2;2*1H .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 277.19 . The compound is a solid .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A study by Rumbo et al. (1996) explored the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties through cycloaddition of 3-hydroxy-4-pyridones with electron-deficient alkenes. This method provides a versatile approach to generating tropane alkaloids and related structures (Rumbo, A., Mouriño, A., Castedo, L., & Mascareñas, J., 1996).

Huertas et al. (1997) conducted a structural study on esters derived from syn and anti 5-arylcarbonyloxy-2-methyl-2-azabicyclo[2.2.2]octane hydrochlorides using infrared and Raman spectroscopy, highlighting the structural diversity achievable with azabicyclooctane derivatives (Huertas, R., Fernández, M. J., Toledano, M. S., Gálvez, E., Fonseca, I., Bellanato, J., & Carmona, P., 1997).

Pharmaceutical Applications

Singh et al. (2007) achieved an efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane) from pyroglutamic acid. This compound and its analogs were evaluated for their affinity at D2 and 5-HT2A receptors, demonstrating potential therapeutic applications (Singh, R., Jain, S. K., Sinha, N., Mehta, A., Naqvi, F., Agarwal, A., & Anand, N., 2007).

The preparation of a new DABCO-based ionic liquid and its application in the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives was demonstrated by Shirini et al. (2017). This showcases the utility of azabicyclooctane derivatives in facilitating organic reactions (Shirini, F., Langarudi, M. S. N., & Daneshvar, N., 2017).

Material Science and Chemistry

- Goli-Jolodar and Shirini (2017) used a nano-sized Brönsted acid catalyst for the synthesis of pyrimido[4,5-d]pyrimidinones and pyrano[2,3-d]pyrimidinones derivatives, demonstrating the role of azabicyclooctane frameworks in green chemistry and efficient synthesis processes (Goli-Jolodar, O., & Shirini, F., 2017).

Wirkmechanismus

Target of Action

Pyrido[2,3-d]pyrimidines have been reported to target a variety of proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of Action

The exact mode of action of “3-(Pyrimidin-4-yloxy)-8-azabicyclo[32Pyrido[2,3-d]pyrimidines are known to inhibit the activity of their target proteins, which can lead to various downstream effects .

Biochemical Pathways

The biochemical pathways affected by pyrido[2,3-d]pyrimidines depend on the specific targets of the compounds. For example, inhibition of tyrosine kinase can affect signal transduction pathways, while inhibition of dihydrofolate reductase can affect nucleotide synthesis .

Result of Action

The molecular and cellular effects of “3-(Pyrimidin-4-yloxy)-8-azabicyclo[32Pyrido[2,3-d]pyrimidines are generally known for their antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .

Eigenschaften

IUPAC Name |

3-pyrimidin-4-yloxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-2-9-6-10(5-8(1)14-9)15-11-3-4-12-7-13-11;;/h3-4,7-10,14H,1-2,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYUFNFEGLXRJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2)OC3=NC=NC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1459643.png)

![methyl 2-[(4-methylbenzenesulfonyl)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1459648.png)

![[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1459654.png)

![1-Chloro-2-[(4-chlorobenzyl)oxy]-4-fluoro-5-nitrobenzene](/img/structure/B1459658.png)